tetrahydro-2H-pyran-3-ol
Overview
Description
Tetrahydro-2H-pyran-3-ol is a chemical compound that belongs to the class of tetrahydropyrans, which are heterocyclic compounds containing a six-membered ring with five carbon atoms and one oxygen atom. The compound is characterized by the presence of a hydroxyl group at the third position of the 2H-pyran ring.
Synthesis Analysis
The synthesis of tetrahydro-2H-pyran derivatives has been the subject of various studies. For instance, a one-pot synthesis approach has been reported using a three-component reaction involving aldehydes, malononitrile, and dimedone or hydroxycoumarin, catalyzed by magnetic nanoparticles under ultrasonic irradiation or reflux conditions in water . Another study describes the use of starch solution as a catalyst for the synthesis of similar derivatives, highlighting the use of a non-toxic and biodegradable catalyst . Additionally, a direct and diastereoselective synthesis method has been developed using iron(III) catalyzed SN2'-Prins cyclization tandem process, which allows the creation of multiple stereocenters in a single step .
Molecular Structure Analysis
The molecular structure of tetrahydro-2H-pyran derivatives can be complex, with the potential for multiple substituents and stereocenters. For example, the synthesis of activated 2,3,4,6-tetrasubstituted tetrahydro-2H-pyrans has been achieved, which are easily derivatizable for generating multifunctionalized complex molecules . Single crystal X-ray analysis has been used to confirm the structure of certain tetrahydrobenzo[b]pyran derivatives, providing conclusive structural information .
Chemical Reactions Analysis
Tetrahydro-2H-pyran derivatives can undergo various chemical reactions due to their polyfunctional nature. For instance, difluorinated tetrahydropyrido[2,3-b]pyrazine scaffolds have been shown to react with nucleophiles to give access to various polysubstituted [6,6]-ring fused systems . Moreover, a novel cascade strategy has been developed for the synthesis of tetrahydrospiro[chroman-2,4'-pyran] derivatives, which proceeds in a highly stereoselective manner .
Physical and Chemical Properties Analysis
The physical and chemical properties of tetrahydro-2H-pyran derivatives can vary depending on the substituents and the reaction conditions used during synthesis. The use of environmentally benign procedures, operational simplicity, and excellent yields are notable advantages of some synthetic methods . The use of mild and neutral catalysts like tetra-methyl ammonium hydroxide has been reported, which simplifies the work-up procedure and provides high to excellent yields . Additionally, the use of silica gel-supported polyphosphoric acid as a catalyst has been described, which offers a simple procedure, short reaction time, and the absence of volatile and hazardous organic solvents .
Scientific Research Applications
Educational Applications in Organic Chemistry
Tetrahydro-2H-pyran-3-ol is utilized in educational settings, particularly in undergraduate organic laboratories. A study detailed the synthesis of a related compound, tetrahydro-2-(4-nitrophenyl)-4-phenyl-2H-pyran, using a Montmorillonite K10 clay-catalyzed reaction, highlighting an environmentally friendly approach to organic synthesis. This method offers a valuable learning experience for students, exposing them to multicomponent reactions and green chemistry principles (Dintzner et al., 2012).
Synthetic Chemistry and Material Science
In synthetic chemistry, the compound is central to novel strategies for creating complex molecular architectures. For example, a research team developed a method for synthesizing fused tetrahydrofuro[3,2-c]pyrano[2,3-b]chromene derivatives through condensation processes, demonstrating the compound's role in constructing polycyclic frameworks. These frameworks are essential components in many natural products, underscoring the compound's significance in synthetic organic chemistry (Someswarao et al., 2018).
Biocatalytic Applications
In biocatalysis, the compound serves as a precursor for chiral auxiliaries in asymmetric additions of organometallics. Studies have demonstrated its preparation using biocatalytic optical resolutions, highlighting the efficiency and enantioselectivity of lipase-catalyzed reactions. This research underscores the compound's utility in producing chiral intermediates for complex organic syntheses (Sugai et al., 1996).
Safety And Hazards
Future Directions
properties
IUPAC Name |
oxan-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O2/c6-5-2-1-3-7-4-5/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BHDLTOUYJMTTTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(COC1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00482680 | |
Record name | tetrahydro-2H-pyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
102.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tetrahydro-2H-pyran-3-ol | |
CAS RN |
19752-84-2 | |
Record name | tetrahydro-2H-pyran-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00482680 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Hydroxy-2H-pyran | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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